

# Malt1-IN-6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Malt1-IN-6

Cat. No.: B15142661

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## Abstract

This technical guide provides a comprehensive overview of **Malt1-IN-6**, a potent and selective inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase. MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a crucial role in the activation, proliferation, and survival of lymphocytes. Its aberrant activity is implicated in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target. This document details the molecular structure, physicochemical properties, and biological activity of **Malt1-IN-6**, including its mechanism of action and inhibitory potency. Furthermore, it provides detailed experimental protocols for the synthesis of **Malt1-IN-6** and for assays to evaluate its biological effects, alongside visualizations of the relevant signaling pathways.

## Molecular Structure and Properties

**Malt1-IN-6**, identified by the Chemical Abstracts Service (CAS) number 2254669-07-1, is a small molecule inhibitor of MALT1 protease activity.<sup>[1][2][3]</sup> Its molecular structure and key physicochemical properties are summarized below.

Table 1: Molecular Structure and Physicochemical Properties of **Malt1-IN-6**

Property	Value	Reference
IUPAC Name	4-(5-(3,5-dichloro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)benzonitrile	(Structure derived from CAS)
Molecular Formula	C <sub>18</sub> H <sub>7</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>6</sub> O	[4]
Molecular Weight	479.20 g/mol	[4]
CAS Number	2254669-07-1	
Appearance	White to off-white solid	(Typical for this class of compounds)
Solubility	Soluble in DMSO	(Inferred from typical experimental use)

## Biological Activity and Mechanism of Action

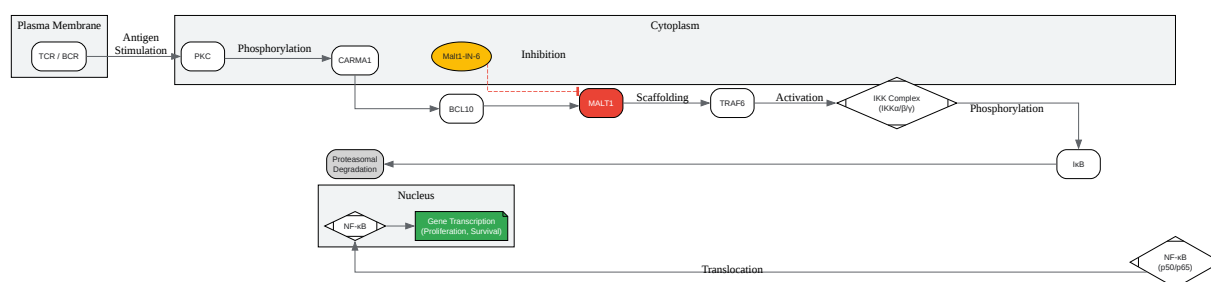
**Malt1-IN-6** is a highly potent inhibitor of the MALT1 paracaspase, exhibiting a  $K_i$  value of 9 nM. MALT1 functions as a scaffold protein and a cysteine protease within the Carma-Bcl10-Malt1 (CBM) signalosome complex. Upon T-cell or B-cell receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's proteolytic activity. This enzymatic activity is crucial for the cleavage of several substrates, including RelB, A20, BCL10, and CYLD, which in turn modulates the NF- $\kappa$ B signaling pathway. By inhibiting the protease function of MALT1, **Malt1-IN-6** effectively blocks these downstream signaling events, leading to the suppression of lymphocyte activation and proliferation. This mechanism of action underlies its potential as an anticancer agent, particularly for lymphomas dependent on aberrant MALT1 signaling.

Table 2: Biological Activity of **Malt1-IN-6**

Parameter	Value	Cell Line/System	Reference
$K_i$ (MALT1 protease inhibition)	9 nM	Biochemical Assay	

## Signaling Pathways

MALT1 is a central node in the NF- $\kappa$ B signaling cascade initiated by antigen receptor engagement. The following diagram illustrates the canonical NF- $\kappa$ B pathway and the point of intervention by **Malt1-IN-6**.



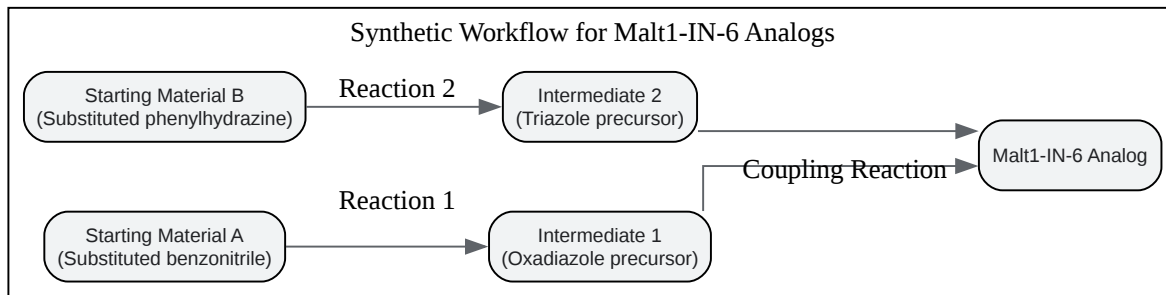
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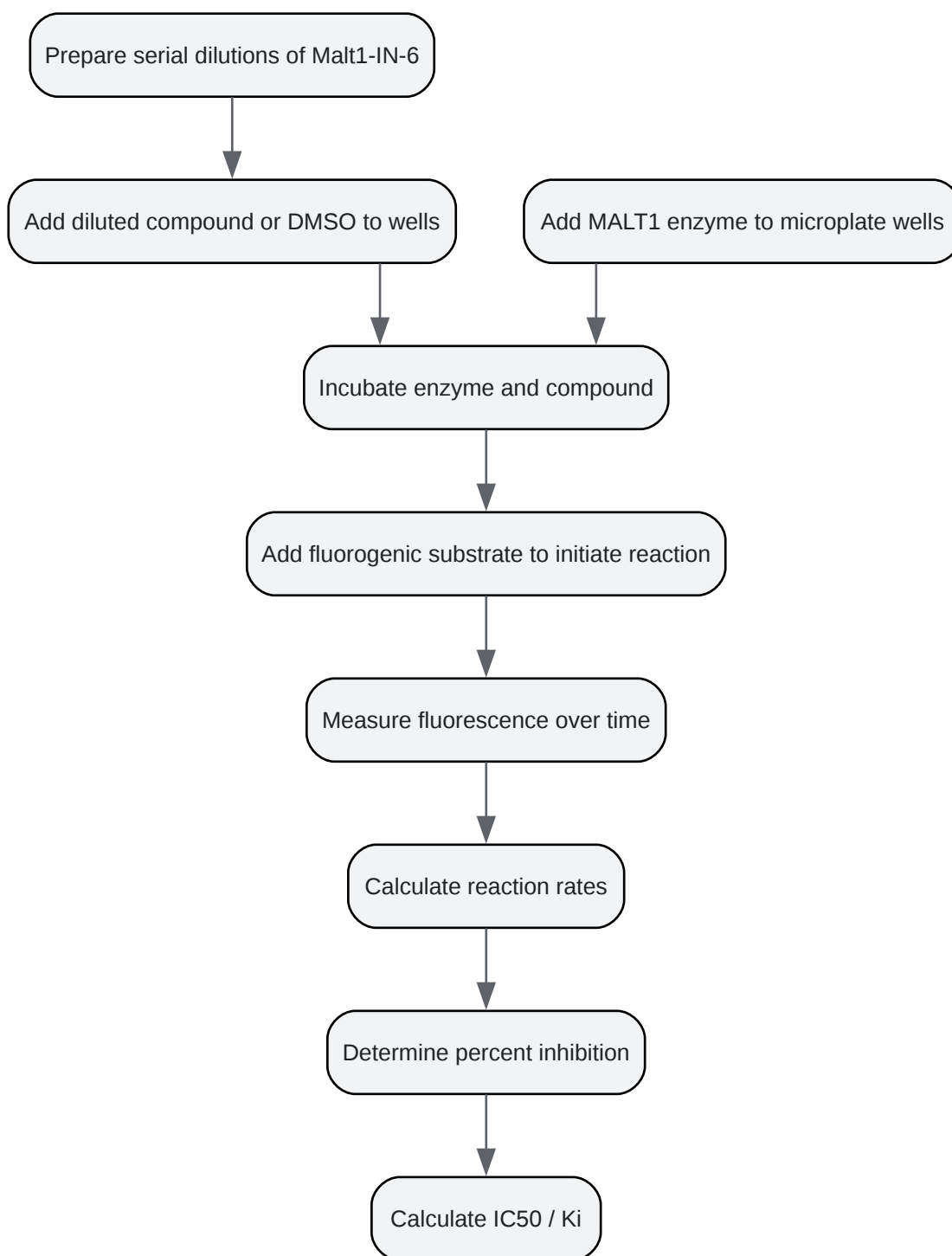
MALT1-mediated NF- $\kappa$ B signaling pathway and inhibition by **Malt1-IN-6**.

## Experimental Protocols

### Synthesis of Malt1-IN-6

The synthesis of **Malt1-IN-6** is detailed in patent WO2018226150A1, where it is referred to as Compound 4. The following is a representative synthetic scheme based on the procedures described in the patent for analogous compounds. Researchers should refer to the patent for precise experimental details.





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